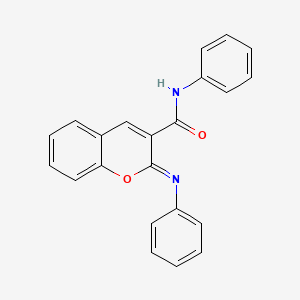
1-(Azidomethyl)-4-bromo-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azidomethyl)-4-bromo-2-iodobenzene is an organic compound characterized by the presence of an azidomethyl group (-CH2N3) attached to a benzene ring, which also contains bromo (Br) and iodo (I) substituents at the 4th and 2nd positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-bromo-2-iodobenzene can be synthesized through several methods, including:
Halogenation: Starting with benzene, sequential halogenation reactions can introduce bromine and iodine substituents. The azidomethyl group can be introduced through nucleophilic substitution reactions.
Sandmeyer Reaction: This involves diazotization of an aniline derivative followed by substitution with bromine and iodine.
Nucleophilic Substitution: Using a benzene derivative with a suitable leaving group, nucleophilic substitution with azide ion (N3-) can introduce the azidomethyl group.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Azidomethyl)-4-bromo-2-iodobenzene can undergo various chemical reactions, including:
Oxidation: The bromo and iodo substituents can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The azidomethyl group can be reduced to form an amine.
Substitution Reactions: The halogen substituents can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution Reactions: Various nucleophiles such as sodium azide (NaN3) for azidation, or Grignard reagents for carbon nucleophiles.
Major Products Formed:
Oxidation Products: Bromo- and iodo-substituted carboxylic acids or ketones.
Reduction Products: Amines derived from the azidomethyl group.
Substitution Products: Compounds with different nucleophiles replacing the halogens.
Aplicaciones Científicas De Investigación
1-(Azidomethyl)-4-bromo-2-iodobenzene is utilized in various scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The azidomethyl group can be used in bioconjugation techniques, attaching biomolecules to surfaces or other molecules.
Medicine: It can be employed in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Its unique reactivity makes it useful in materials science and the development of advanced materials.
Mecanismo De Acción
The mechanism by which 1-(Azidomethyl)-4-bromo-2-iodobenzene exerts its effects depends on the specific reaction it undergoes. For example:
Oxidation: The mechanism involves the transfer of electrons from the halogen substituents to the oxidizing agent, resulting in the formation of carboxylic acids or ketones.
Reduction: The azidomethyl group undergoes reduction through the addition of hydrogen atoms, leading to the formation of an amine.
Substitution Reactions: Nucleophilic substitution involves the attack of a nucleophile on the halogenated benzene ring, displacing the halogen atoms.
Molecular Targets and Pathways:
Oxidation: Targets the halogen substituents on the benzene ring.
Reduction: Targets the azidomethyl group.
Substitution Reactions:
Comparación Con Compuestos Similares
1-(Azidomethyl)-4-bromo-2-iodobenzene is unique due to its combination of azidomethyl, bromo, and iodo substituents on a benzene ring. Similar compounds include:
1-(Azidomethyl)-4-bromobenzene: Lacks the iodo substituent.
1-(Azidomethyl)-2-iodobenzene: Lacks the bromo substituent.
4-Bromo-2-iodobenzene: Lacks the azidomethyl group.
These compounds differ in their reactivity and applications, with the presence of the azidomethyl group providing additional versatility in chemical reactions and biological applications.
Propiedades
IUPAC Name |
1-(azidomethyl)-4-bromo-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrIN3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBWTLFKKSAISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B2845367.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2845368.png)
![2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile](/img/structure/B2845371.png)
![ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate](/img/structure/B2845373.png)




![1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B2845381.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-isopropoxybenzamide](/img/structure/B2845383.png)
![N-(3-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2845385.png)

